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molecular formula C15H15N3O B8287680 7-Amino-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

7-Amino-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8287680
M. Wt: 253.30 g/mol
InChI Key: BKJHTVPWRAFFPX-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 24, 2-(4-methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one (I-24b: 120 mg, 0.4240 mmol) in methanol (10 mL) and acetic acid (0.1 mL) was reduced using Pd/C (40 mg) at 50 PSI in a Parr hydrogenator at room temperature for 3.30 hours.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][C:12]([N+:18]([O-])=O)=[CH:13][CH:14]=2)[C:9]1=[O:21]>CO.C(O)(=O)C.[Pd]>[NH2:18][C:12]1[CH:11]=[C:10]2[C:15]([CH2:16][CH2:17][N:8]([C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[CH3:1])[C:9]2=[O:21])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 3.30 hours
Duration
3.3 h

Outcomes

Product
Name
Type
Smiles
NC1=CC=C2CCN(C(C2=C1)=O)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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